

A Comparative Analysis of Citroflex A-4 Leaching from Medical Devices Versus Phthalates

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Compound of Interest

Compound Name: Citroflex A-4

Cat. No.: B7909631

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The selection of plasticizers for medical devices is a critical consideration, balancing the need for material flexibility with patient safety. For decades, phthalates, particularly di(2-ethylhexyl) phthalate (DEHP), have been the industry standard. However, concerns over their potential as endocrine disruptors have spurred the adoption of alternative plasticizers. Among these, Acetyl Tributyl Citrate (ATBC), commercially known as **Citroflex A-4**, has emerged as a prominent substitute. This guide provides an objective comparison of the leaching characteristics of **Citroflex A-4** and phthalates from medical devices, supported by available experimental data and detailed methodologies.

Executive Summary

Citroflex A-4 (ATBC) is increasingly utilized as a safer alternative to phthalate plasticizers in PVC medical devices. Leaching studies indicate that while ATBC does migrate from medical devices, its toxicological profile is generally considered more favorable than that of DEHP. The extent of leaching for both **Citroflex A-4** and phthalates is influenced by several factors, including the type of medical device, the nature of the contacting fluid (simulant), temperature, and the duration of contact.

Direct comparative studies providing extensive quantitative data for ATBC versus a wide range of phthalates under identical conditions are limited. However, existing research allows for a

qualitative and semi-quantitative comparison, highlighting a complex interplay of factors that determine leaching levels. Some studies suggest that under certain conditions, ATBC can exhibit significant migration, while others demonstrate that alternative plasticizers, including citrates, can offer a substantial reduction in leached substances compared to DEHP.

Data Presentation: Leaching of Plasticizers from Medical Devices

The following table summarizes findings from various studies on the leaching of **Citroflex A-4** (ATBC) and phthalates from different medical devices. It is important to note that the data is compiled from multiple sources and experimental conditions may vary.

Plasticizer	Medical Device/Material	Simulant/Medium	Key Findings on Leaching	Reference
Citroflex A-4 (ATBC)	Enteral Feeding Tubes	Enteral feeding solutions	Found to migrate into enteral feeding solutions in significant quantities.	[1]
Citroflex A-4 (ATBC)	Infusion circuits	Parenteral nutrition (lipid emulsions)	Leached from infusion circuits. Estimated daily exposure in premature neonates was 95.7 µg/kg/d.	[2]
Citroflex A-4 (ATBC)	Plastic Medical Devices (unspecified)	Formula milk	Detected in formula milk samples that were in contact with the devices.	[3][4]
DEHP	PVC Tubing (Heart-lung machine)	Blood	Highest mass loss over time and a high plasticizer migration rate.	[5]
DEHP	Blood Bags	Blood products	Migration of DEHP is 5.0 and 8.5 times greater than DINCH and DEHT, respectively, at day 1.	[6]
DEHP	Gastric Tubes	Not specified	Predominant plasticizer found,	[3][4]

with a maximum mass concentration of 0.45%.

DEHP	IV Fluid Bags (PL146 Plastic)	Ethanol/water (1:1)	Leached 3260 µg in 60 minutes. [7]
DEHP	Respiratory Support Devices	Ethanol/water (1:1)	Median amount leached was 6560 µg. [7]
DINCH	Enteral Feeding Tubes	Enteral feeding solutions	Migration is eightfold lower than DEHP migration. [1]
DINCH	Blood Bags	Blood products	Exhibited considerably lower levels of leaching compared to DEHP. [8]
TOTM	PVC Tubing (Heart-lung machine)	Blood	Migration was found to be distinctly lower (by a factor of approx. 350) compared to DEHP. [5]
Polyadipate	Nasogastric Tubes	Feeding solution	Leaching was 10 times lower than that of DEHP. [1]

Experimental Protocols

The methodologies employed in leaching studies are crucial for understanding and comparing the migration of plasticizers. Below are outlines of typical experimental protocols.

Leaching Study of Plasticizers from Medical Devices into Simulants

- Objective: To quantify the migration of plasticizers from a medical device into a simulant fluid that mimics physiological conditions or the administered solution.
- Materials:
 - Medical device of interest (e.g., PVC tubing, blood bag).
 - Simulant fluids:
 - Ethanol/water mixtures (e.g., 1:1 v/v) to simulate contact with lipophilic drugs.[\[7\]](#)
 - Human blood products (whole blood, red blood cell concentrate, plasma).[\[6\]](#)[\[9\]](#)
 - Enteral feeding solutions or formula milk.[\[1\]](#)[\[3\]](#)[\[4\]](#)
 - Parenteral nutrition solutions (including lipid emulsions).[\[2\]](#)
 - Analytical standards of the plasticizers to be quantified (e.g., **Citroflex A-4**, DEHP, DINP, etc.).
- Procedure:
 - A defined section of the medical device with a known surface area is brought into contact with a specific volume of the simulant fluid.
 - The setup is incubated under controlled conditions of temperature (e.g., 37°C) and time (e.g., ranging from hours to several days) to simulate clinical use.[\[6\]](#)[\[7\]](#)
 - Agitation may be applied to simulate the flow of fluids.
 - At predetermined time points, aliquots of the simulant are collected.
 - The collected samples are then prepared for analysis. This may involve liquid-liquid extraction or solid-phase extraction to isolate the plasticizers from the simulant matrix.

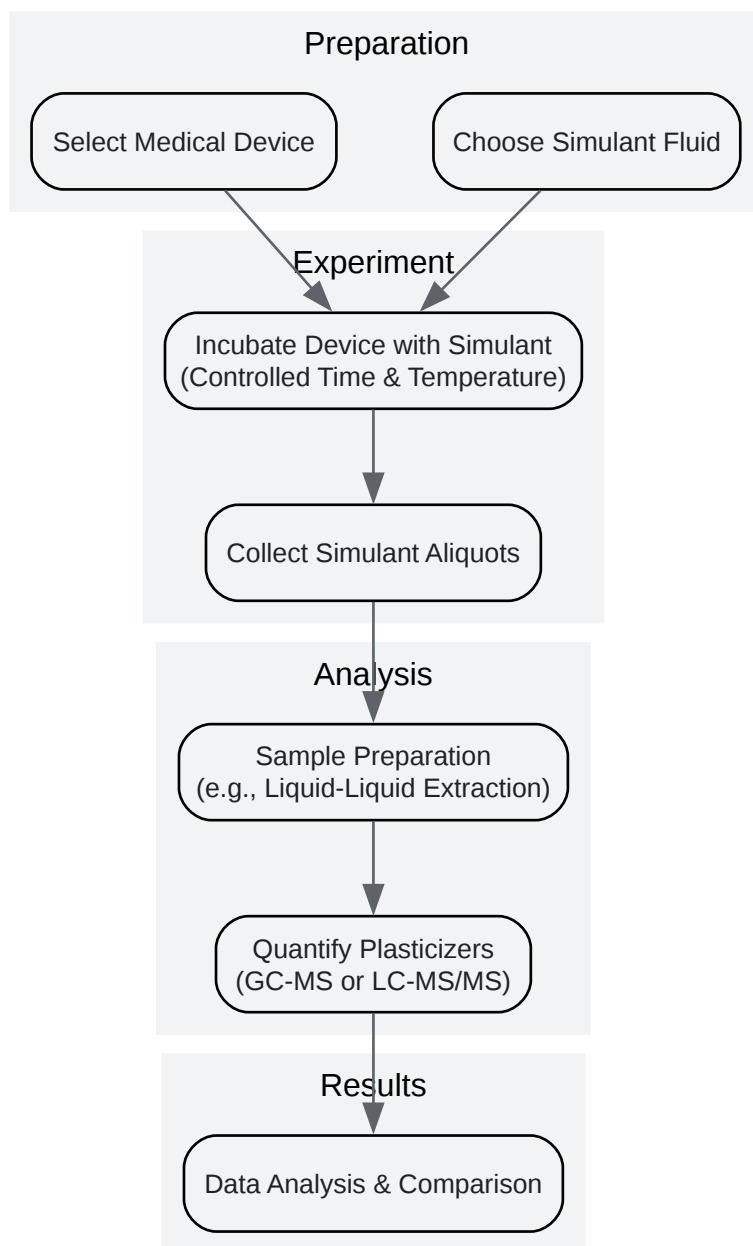
- Analysis:
 - The concentration of the leached plasticizers is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).^{[3][4]} These methods provide high sensitivity and specificity for the identification and quantification of the target compounds.

Quantification of Plasticizers in Medical Device Materials

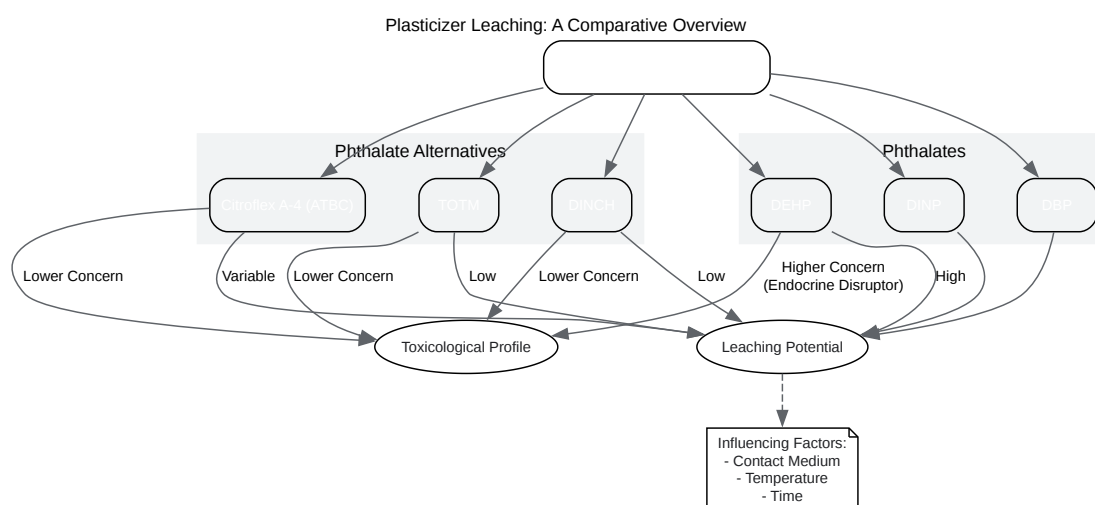
- Objective: To determine the initial concentration of plasticizers within the polymer matrix of the medical device.
- Procedure:
 - A small, weighed portion of the medical device material is dissolved in a suitable solvent (e.g., tetrahydrofuran for PVC).
 - The polymer is then precipitated out of the solution, leaving the plasticizers in the solvent.
 - The solvent containing the extracted plasticizers is then analyzed.
- Analysis:
 - Similar to leaching studies, GC-MS or LC-MS/MS is used to quantify the amount of each plasticizer present in the original material.^{[3][4]}

Mandatory Visualizations

Experimental Workflow for a Leaching Study

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Caption: Workflow of a typical leaching study.



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Caption: Comparison of plasticizer leaching attributes.

Conclusion

The transition from phthalate-based plasticizers to alternatives like **Citroflex A-4** is a significant step towards enhancing the safety of medical devices. The available data suggests that while all plasticizers have the potential to leach, the migration rates and toxicological profiles of alternatives are often more favorable than those of traditional phthalates like DEHP. However, it is evident that the leaching of **Citroflex A-4** is not negligible and is highly dependent on the specific application and environmental conditions.

For researchers and drug development professionals, it is imperative to consider the specific context of a medical device's use when selecting materials. This includes the nature of the drug formulation or biological fluid that will be in contact with the device, the duration and temperature of contact, and the patient population. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative ranking of plasticizer leaching and to better inform material selection for medical devices.

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